Ammonium glycyrrhizate
Overview
Description
Ammonium Glycyrrhizate (AG) is an organic molecular entity derived from Glycyrrhiza, a plant commonly known as licorice . It is an oleanolic acid that exhibits antiallergic, antibacterial, and antiviral properties . AG is used topically for allergic or infectious skin inflammation and orally for its aldosterone effects in electrolyte regulation .
Synthesis Analysis
The synthesis of AG involves complex biochemical processes. High-Performance Liquid Chromatography (HPLC) analysis has been used to examine AG listed in the monographs of the European Pharmacopoeia (EP) and United States Pharmacopoeia (USP) . The analysis involved performing HPLC on their sample standards or reference reagents under reported and modified conditions .Molecular Structure Analysis
AG has a complex molecular structure with a molecular formula of C42H65NO16 . Its IUPAC name is quite complex, indicating the presence of multiple functional groups and chiral centers .Scientific Research Applications
Enrichment and Purification Techniques
Ammonium glycyrrhizate can be effectively enriched from licorice roots using isoelectric focused adsorptive bubble chromatography, a technique demonstrating its potential in separating and concentrating this compound from natural sources (Karaogul et al., 2016).
Topical Drug Delivery Systems
In the field of dermatology, ammonium glycyrrhizate is studied for its use in ultradeformable liposomes for skin delivery. This approach aims to enhance the compound's penetration through the skin, indicating its potential as an anti-inflammatory agent in topical treatments (Barone et al., 2020).
Respiratory System Applications
This compound shows promise in treating respiratory system diseases due to its anti-inflammatory and anti-allergy effects, making it a valuable asset in clinical settings (Hou Chang-ku, 2009).
Antiviral Applications in Agriculture
Ammonium glycyrrhizate also finds application in agriculture, particularly in enhancing potato resistance against viruses. This application highlights its potential role in plant protection and agricultural biotechnology (Shoala et al., 2021).
Spectral and Structural Analysis
The spectral characteristics and structure identification of ammonium glycyrrhizate provide essential insights for its application in pharmaceuticals and research, showcasing the importance of detailed chemical analysis (Zhao Yanya, 2014).
Therapeutic Applications
Notably, studies have explored its use in preventing apoptosis and mitochondrial dysfunction in cell lines and its potential in treating neuropathic pain in animal models, suggesting its broader therapeutic applications (Ciarlo et al., 2021).
Environmentally Friendly Synthesis Methods
Research into acid-freetechniques for preparing glycyrrhetinic acid from ammonium glycyrrhizinate highlights the potential for more sustainable and eco-friendly methods in pharmaceutical production (Lekar et al., 2015).
Enhancing Antioxidant Activity
Studies also indicate that certain formulations, such as unsaturated fatty acid vesicles, can improve the antioxidant activity of ammonium glycyrrhizinate, further expanding its potential in pharmaceutical applications (Cristiano et al., 2021).
Complexation with Other Compounds
Research on forming molecular complexes with other compounds, like rutin, opens doors to new pharmaceutical formulations and applications, showcasing the versatility of ammonium glycyrrhizinate (Yakovishin et al., 2022).
Immunomodulatory Effects
Investigations into the immunomodulatory properties of ammonium glycyrrhizate suggest its potential use in treating various immune-related conditions and diseases (Murav'ev et al., 2004).
Novel Delivery Systems
Development of novel delivery systems like chitosan nanoparticles for ammonium glycyrrhizinate indicates the ongoing efforts to enhance its bioavailability and therapeutic efficacy (Wu et al., 2005).
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16.H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRKKHJEINIICQ-OOFFSTKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65NO16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68083-53-4 | |
Record name | α-D-Glucopyranosiduronic acid, (3β,20β)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-β-D-glucopyranuronosyl-, ammonium salt (1:3) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68083-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
840.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium glycyrrhizate | |
CAS RN |
53956-04-0 | |
Record name | Ammonium glycyrrhizinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53956-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ammonium glycyrrhizate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053956040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, ammonium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ammonium glycyrrhizate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.516 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMMONIUM GLYCYRRHIZATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VRD35U26C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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